molecular formula C11H8INO4 B15184743 Snc7PH7dxl CAS No. 210224-02-5

Snc7PH7dxl

Cat. No.: B15184743
CAS No.: 210224-02-5
M. Wt: 342.09 g/mol
InChI Key: RIOSXWBFXSDUDE-VZEDROFBSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Snc7PH7dxl involves the reaction of 3-iodobenzoic acid with N-hydroxysuccinimide in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography to obtain the desired compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The purification process is also scaled up using industrial chromatography techniques .

Chemical Reactions Analysis

Types of Reactions

Snc7PH7dxl undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids or aldehydes, while substitution reactions can produce azides or thiol derivatives .

Scientific Research Applications

Snc7PH7dxl has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis and as a labeling agent for various compounds.

    Biology: Employed in the labeling of biomolecules for imaging and tracking studies.

    Medicine: Utilized in the development of radiopharmaceuticals for diagnostic imaging.

    Industry: Applied in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of Snc7PH7dxl involves its ability to form covalent bonds with target molecules. The succinimidyl group reacts with primary amines in proteins and other biomolecules, forming stable amide bonds. This property makes it useful for labeling and tracking studies in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Snc7PH7dxl is unique due to the presence of the iodine atom, which makes it particularly useful in radiolabeling applications. The iodine-124 isotope is commonly used in positron emission tomography (PET) imaging, providing high-resolution images for diagnostic purposes .

Properties

CAS No.

210224-02-5

Molecular Formula

C11H8INO4

Molecular Weight

342.09 g/mol

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 3-(124I)iodanylbenzoate

InChI

InChI=1S/C11H8INO4/c12-8-3-1-2-7(6-8)11(16)17-13-9(14)4-5-10(13)15/h1-3,6H,4-5H2/i12-3

InChI Key

RIOSXWBFXSDUDE-VZEDROFBSA-N

Isomeric SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)[124I]

Canonical SMILES

C1CC(=O)N(C1=O)OC(=O)C2=CC(=CC=C2)I

Origin of Product

United States

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